benzyl N-[({7-oxaspiro[3.5]nonan-1-yl}carbamoyl)methyl]carbamate
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Overview
Description
Benzyl N-[({7-oxaspiro[3.5]nonan-1-yl}carbamoyl)methyl]carbamate is a synthetic organic compound with the molecular formula C16H22N2O3 and a molecular weight of 290.36 g/mol . This compound is primarily used in research and development settings, particularly in the fields of pharmaceuticals and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[({7-oxaspiro[3.5]nonan-1-yl}carbamoyl)methyl]carbamate typically involves the reaction of benzyl chloroformate with 7-oxaspiro[3.5]nonan-1-amine in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[({7-oxaspiro[3.5]nonan-1-yl}carbamoyl)methyl]carbamate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted products with new alkyl or aryl groups attached to the benzyl moiety.
Scientific Research Applications
Benzyl N-[({7-oxaspiro[3.5]nonan-1-yl}carbamoyl)methyl]carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl N-[({7-oxaspiro[3.5]nonan-1-yl}carbamoyl)methyl]carbamate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate
- N-(1-Aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides
Uniqueness
Benzyl N-[({7-oxaspiro[3.5]nonan-1-yl}carbamoyl)methyl]carbamate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with molecular targets, making it valuable in various research applications .
Properties
IUPAC Name |
benzyl N-[2-(7-oxaspiro[3.5]nonan-3-ylamino)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c21-16(20-15-6-7-18(15)8-10-23-11-9-18)12-19-17(22)24-13-14-4-2-1-3-5-14/h1-5,15H,6-13H2,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIGLASPBFZMBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)CNC(=O)OCC3=CC=CC=C3)CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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